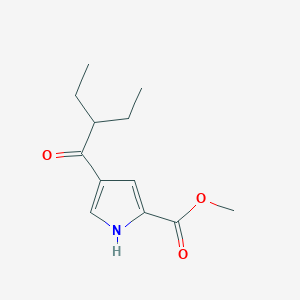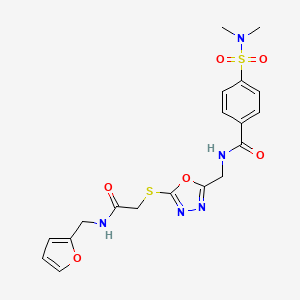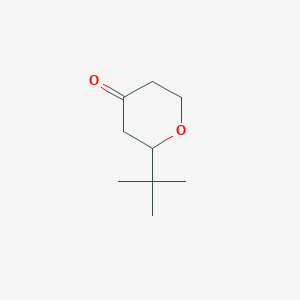
methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrrole derivative and is known for its unique chemical properties, which make it an ideal candidate for drug development. In
科学的研究の応用
Xylan Derivatives and Applications
Xylan derivatives, through chemical modification, yield biopolymer ethers and esters with specific properties for various applications. Novel xylan esters have been synthesized for potential use in drug delivery applications, highlighting the versatility of pyrrole derivatives in modifying biopolymers for specialized uses (Petzold-Welcke et al., 2014).
Stereochemistry in Pharmacological Profiles
The stereochemistry of pyrrolidin-2-one derivatives, including phenylpiracetam and its methyl derivative, has been explored for improving pharmacological profiles. These studies underline the significance of molecular structure in the development of central nervous system agents, suggesting that similar attention to the stereochemistry of “methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate” could reveal unique pharmacological properties (Veinberg et al., 2015).
Pharmaceutical Applications of Pyrrolidone
N-Methyl-2-pyrrolidone (NMP), a pyrrolidone derivative, is highlighted for its strong solubilizing properties and applications across various industries, including pharmaceuticals. Its efficacy and toxicity profile suggest that related compounds, such as “this compound,” could have potential as solvents or intermediates in pharmaceutical contexts (Jouyban et al., 2010).
Supramolecular Capsules from Pyrrole Scaffolds
Research on calixpyrrole derivatives for the self-assembly of supramolecular capsules reveals the capacity of pyrrole-based structures to form complex molecular architectures. This suggests potential applications in molecular encapsulation and delivery systems, where “this compound” could contribute to the development of new materials (Ballester, 2011).
特性
IUPAC Name |
methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-8(5-2)11(14)9-6-10(13-7-9)12(15)16-3/h6-8,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHHJMDKQNSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2567235.png)

![1-(1,3-Thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2567239.png)

![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2567243.png)